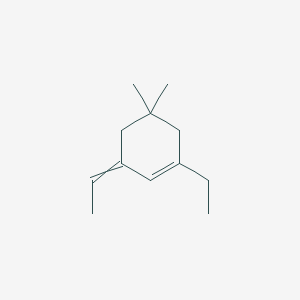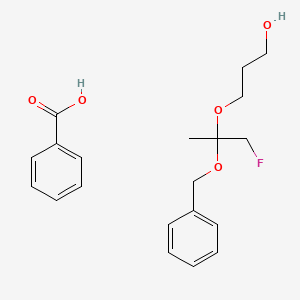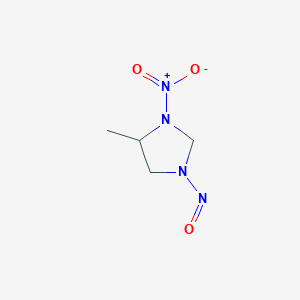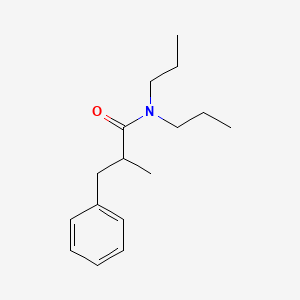
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene is a cycloalkene compound characterized by a six-membered ring with various substituents. This compound is notable for its unique structure, which includes an ethyl group, an ethylidene group, and two methyl groups attached to the cyclohexene ring. The presence of these substituents influences the compound’s chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene derivatives. The reaction conditions typically include the use of strong bases and alkyl halides to introduce the ethyl and ethylidene groups. Industrial production methods may involve catalytic processes to ensure high yields and purity of the compound.
Análisis De Reacciones Químicas
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds, converting the compound into a saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the compound, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction typically produces saturated hydrocar
Propiedades
Número CAS |
92569-92-1 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
1-ethyl-3-ethylidene-5,5-dimethylcyclohexene |
InChI |
InChI=1S/C12H20/c1-5-10-7-11(6-2)9-12(3,4)8-10/h5,7H,6,8-9H2,1-4H3 |
Clave InChI |
QXPQPLDPZRGKAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![2-({4-Hydroxy-2-[(2-methylacryloyl)oxy]butoxy}carbonyl)cyclohexane-1-carboxylate](/img/structure/B14365266.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)

![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
